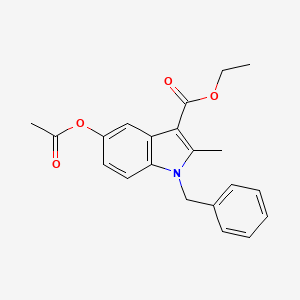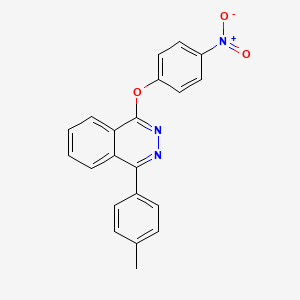
ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. It was first synthesized by John W. Huffman in 1995 as part of his research into the structure-activity relationships of cannabinoids. Since then, JWH-018 has been widely studied for its pharmacological properties and potential medical benefits.
Mecanismo De Acción
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate acts as a partial agonist of the cannabinoid receptor CB1, which is predominantly found in the central nervous system. This receptor is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood. This compound binds to the CB1 receptor and activates it, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, making it a promising candidate for the development of new analgesic drugs. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied, with a large body of literature available on its pharmacological properties and potential therapeutic applications. However, this compound also has some limitations. It is a synthetic compound, which may limit its applicability to natural systems. In addition, its effects on the CB1 receptor may be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate. One area of interest is the development of new drugs based on its pharmacological properties. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of interest is the study of its effects on the CB1 receptor. This compound has been shown to act as a partial agonist of this receptor, but its effects may be more complex than previously thought. Finally, there is a need for further research on the safety and efficacy of this compound in humans, particularly in the context of its potential therapeutic applications.
Métodos De Síntesis
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 1-benzyl-1H-indole-3-carboxylic acid with acetic anhydride and ethylamine. This reaction produces this compound as a white crystalline solid. The purity of the synthesized compound can be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 5-acetyloxy-1-benzyl-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-25-21(24)20-14(2)22(13-16-8-6-5-7-9-16)19-11-10-17(12-18(19)20)26-15(3)23/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLRICCFOMBSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)

![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)
![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)

![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
